1-(2-Amino-6-(chloromethyl)phenyl)propan-2-one is an organic compound with the chemical formula C10H12ClNO and a molecular weight of 197.66 g/mol. It is classified as an amine and a ketone due to the presence of both an amino group and a carbonyl group in its structure. The compound is notable for its applications in various scientific fields, particularly in medicinal chemistry and organic synthesis.
1-(2-Amino-6-(chloromethyl)phenyl)propan-2-one falls under the category of organic compounds with specific classifications as follows:
The synthesis of 1-(2-Amino-6-(chloromethyl)phenyl)propan-2-one typically involves multi-step organic reactions. A common synthetic route includes:
Industrial production methods may optimize these steps for large-scale synthesis, ensuring high yield and purity. Techniques such as continuous flow reactors can enhance efficiency during production.
The molecular structure of 1-(2-Amino-6-(chloromethyl)phenyl)propan-2-one features:
| Property | Value |
|---|---|
| Molecular Formula | C10H12ClNO |
| Molecular Weight | 197.66 g/mol |
| IUPAC Name | 1-[2-amino-6-(chloromethyl)phenyl]propan-1-one |
| InChI | InChI=1S/C10H12ClNO/c1-2-9(13)10-7(6-11)4-3-5-8(10)12/h3-5H,2,6,12H2,1H3 |
| InChI Key | QCRLJROZIDZTGU-UHFFFAOYSA-N |
| Canonical SMILES | CCC(=O)C1=C(C=CC=C1N)CCl |
1-(2-Amino-6-(chloromethyl)phenyl)propan-2-one can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 1-(2-Amino-6-(chloromethyl)phenyl)propan-2-one primarily involves its reactivity due to the functional groups present:
The physical properties of 1-(2-Amino-6-(chloromethyl)phenyl)propan-2-one are not extensively documented but include:
Key chemical properties include:
Relevant data regarding melting point, boiling point, and density are not consistently available across sources but are critical for practical applications.
1-(2-Amino-6-(chloromethyl)phenyl)propan-2-one has several scientific uses:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: